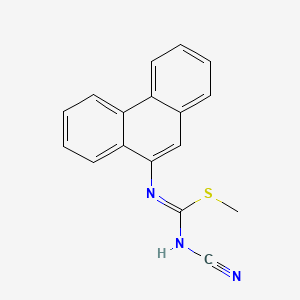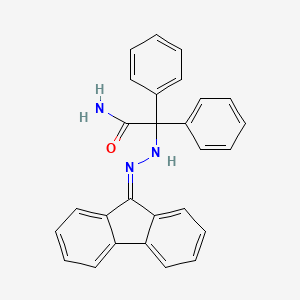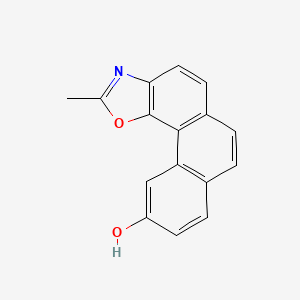
2-Methylphenanthro(3,4-d)oxazol-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenanthro(3,4-d)oxazol-10-ol is an organic compound with the molecular formula C16H11NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxazole ring fused to the phenanthrene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenanthro(3,4-d)oxazol-10-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenanthrene-3,4-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylphenanthro(3,4-d)oxazol-10-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthrene or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
2-Methylphenanthro(3,4-d)oxazol-10-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the development of materials with unique optical and electronic properties, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 2-Methylphenanthro(3,4-d)oxazol-10-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthro(3,4-d)oxazol-10-ol: Lacks the methyl group at the 2-position.
2-Methylphenanthro(3,4-d)thiazol-10-ol: Contains a sulfur atom in place of the oxygen in the oxazole ring.
2-Methylphenanthro(3,4-d)imidazol-10-ol: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
2-Methylphenanthro(3,4-d)oxazol-10-ol is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and physical properties. The oxazole ring also imparts distinct electronic characteristics, making it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
98033-24-0 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-methylnaphtho[2,1-g][1,3]benzoxazol-10-ol |
InChI |
InChI=1S/C16H11NO2/c1-9-17-14-7-5-11-3-2-10-4-6-12(18)8-13(10)15(11)16(14)19-9/h2-8,18H,1H3 |
Clave InChI |
HFAXTAZPUOOQTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C3=C(C=CC4=C3C=C(C=C4)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



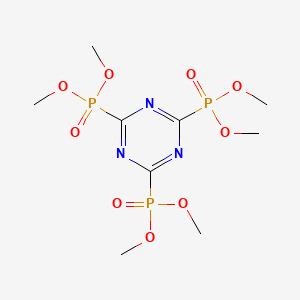

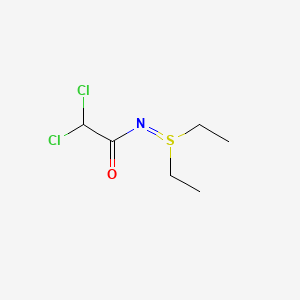


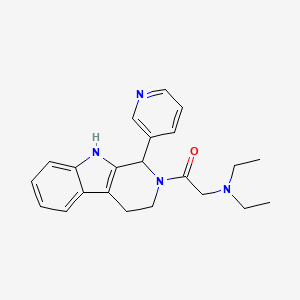
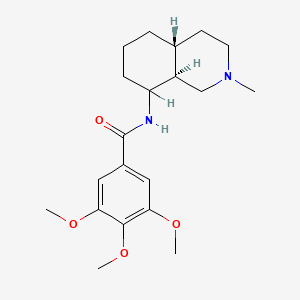

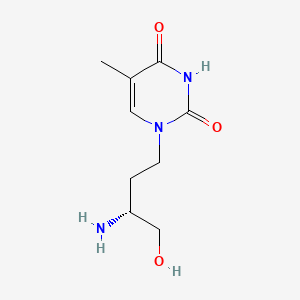
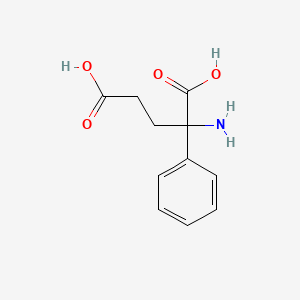
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
